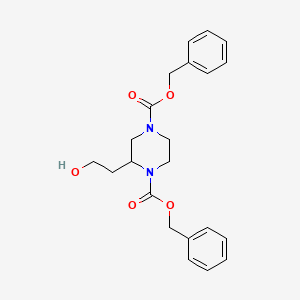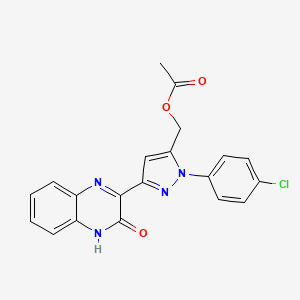
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group, a hydroxyquinoxalinyl group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and hydroxyquinoxalinyl groups. The final step involves esterification to form the acetate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process.
化学反応の分析
Types of Reactions
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinoxalinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinoxalinone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique combination of functional groups can be leveraged to create materials with desirable mechanical, thermal, or electronic characteristics.
作用機序
The mechanism of action of (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- (1-(4-Chlorophenyl)-3-(2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate
- (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-4-yl)methyl acetate
- (1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl benzoate
Uniqueness
(1-(4-Chlorophenyl)-3-(3-hydroxy-2-quinoxalinyl)-1H-pyrazol-5-yl)methyl acetate is unique due to its specific combination of functional groups. The presence of both a hydroxyquinoxalinyl group and a chlorophenyl group on the pyrazole ring provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
66940-28-1 |
|---|---|
分子式 |
C20H15ClN4O3 |
分子量 |
394.8 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-5-(3-oxo-4H-quinoxalin-2-yl)pyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C20H15ClN4O3/c1-12(26)28-11-15-10-18(24-25(15)14-8-6-13(21)7-9-14)19-20(27)23-17-5-3-2-4-16(17)22-19/h2-10H,11H2,1H3,(H,23,27) |
InChIキー |
RITSXOYLEZQQKE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC(=NN1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


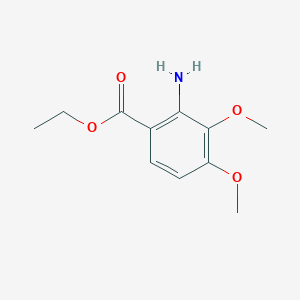
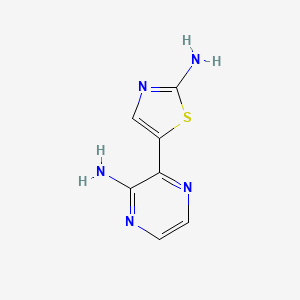

![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)
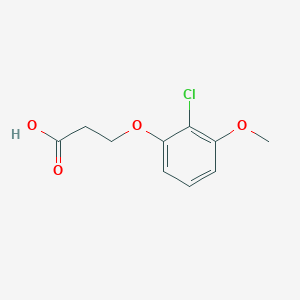
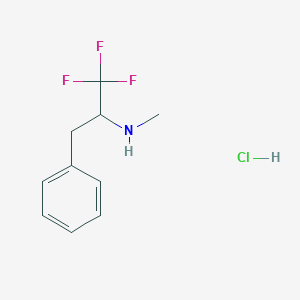
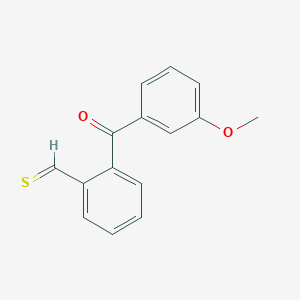
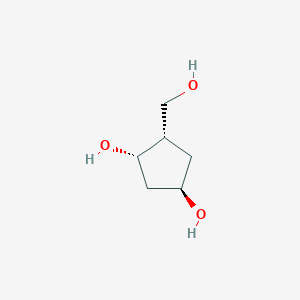
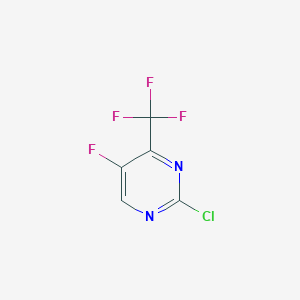
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)

![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
